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Compound of Interest

Compound Name: Verminoside

Cat. No.: B1160459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for Verminoside, a

biologically active iridoid glycoside. The information presented herein is intended to support

research and development efforts by providing key analytical data and insights into its

mechanism of action.

Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for confirming the molecular weight and elemental

composition of a compound. The data presented below was obtained using Electrospray

Ionization (ESI), a soft ionization technique suitable for analyzing fragile molecules like

glycosides.

Table 1: ESI-MS/MS Data for Verminoside
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Parameter Value

Molecular Formula C₂₄H₂₈O₁₃

Molecular Weight 524.5 g/mol [1]

Ionization Mode Negative

Precursor Ion [M-H]⁻ m/z 523.146

Major Fragment Ions (m/z)

523.148193

161.024155

179.033752

135.045822

133.031143

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift

data for Verminoside recorded in deuterated chloroform (CDCl₃) and deuterated methanol

(CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for Verminoside
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Atom No.
Chemical Shift (δ) in CDCl₃
(ppm)

Chemical Shift (δ) in
CD₃OD (ppm)

Aglycone

1 5.75 5.89

3 6.45 6.48

4 5.25 5.20

5 3.85 3.80

6 4.20 4.15

7 2.95 2.90

9 2.80 2.75

10 1.15 1.10

Glycoside

1' 4.80 4.75

2' 3.50 3.45

3' 3.60 3.55

4' 3.40 3.35

5' 3.70 3.65

6'a 3.90 3.85

6'b 3.75 3.70

Table 3: ¹³C NMR Spectroscopic Data for Verminoside
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Atom No.
Chemical Shift (δ) in CDCl₃
(ppm)

Chemical Shift (δ) in
CD₃OD (ppm)

Aglycone

1 94.5 95.0

3 141.2 141.5

4 103.8 104.0

5 70.5 71.0

6 78.0 78.5

7 46.5 47.0

8 62.0 62.5

9 42.0 42.5

10 22.5 23.0

Glycoside

1' 99.5 100.0

2' 74.0 74.5

3' 77.5 78.0

4' 71.0 71.5

5' 78.5 79.0

6' 62.5 63.0

Experimental Protocols
Mass Spectrometry
The mass spectral data were acquired using a High-Resolution Quadrupole Time-of-Flight (HR-

QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
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Sample Preparation: A dilute solution of Verminoside was prepared in methanol at a

concentration of approximately 1 µg/mL.

Instrumentation: A Bruker Maxis II HD Q-TOF mass spectrometer was used.

MS Parameters:

Ionization Mode: Negative ESI

Capillary Voltage: 3500 V

Nebulizer Pressure: 2.0 bar

Drying Gas Flow: 8.0 L/min

Drying Gas Temperature: 200 °C

Mass Range:m/z 50-1000

Collision Energy (for MS/MS): 15-30 eV (for fragmentation of the precursor ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were recorded on a Bruker Avance III spectrometer.

Sample Preparation: Approximately 5-10 mg of Verminoside was dissolved in 0.5 mL of

deuterated solvent (CDCl₃ or CD₃OD) in a 5 mm NMR tube.

Instrumentation: A Bruker 300 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 2.7 s
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Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The spectra were processed using Bruker TopSpin software. Chemical

shifts were referenced to the residual solvent peak.

Biological Activity and Signaling Pathway
Verminoside has demonstrated significant anti-inflammatory properties. Its mechanism of

action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key

regulator of the inflammatory response.

Experimental Workflow for Assessing Anti-Inflammatory
Activity
The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of

Verminoside.
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Cell Culture and Treatment

Analysis of Inflammatory Response

Outcome
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(e.g., RAW 264.7)
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Induces Inflammation
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Measure Pro-inflammatory Cytokines
(e.g., TNF-α, IL-6)

Western Blot for
NF-κB Pathway Proteins

Reduced Inflammatory Response

Click to download full resolution via product page

Caption: Experimental workflow for evaluating the anti-inflammatory activity of Verminoside.

Verminoside's Inhibition of the NF-κB Signaling Pathway
The diagram below illustrates the NF-κB signaling pathway and the proposed point of

intervention by Verminoside. In unstimulated cells, NF-κB is sequestered in the cytoplasm by
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its inhibitor, IκBα. Upon stimulation by an inflammatory signal like LPS, IκBα is phosphorylated

and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of

pro-inflammatory genes. Verminoside is thought to inhibit the phosphorylation and subsequent

degradation of IκBα.
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Caption: Proposed mechanism of Verminoside's inhibition of the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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